![molecular formula C12H13NO3S2 B2741384 N-(2-phenoxyethyl)thiophene-2-sulfonamide CAS No. 923727-20-2](/img/structure/B2741384.png)
N-(2-phenoxyethyl)thiophene-2-sulfonamide
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Overview
Description
“N-(2-phenoxyethyl)thiophene-2-sulfonamide” is a derivative of thiophene sulfonamide . Thiophene-based analogs, including this compound, have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, like “N-(2-phenoxyethyl)thiophene-2-sulfonamide”, often involves heterocyclization of various substrates . Some of the typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “N-(2-phenoxyethyl)thiophene-2-sulfonamide” would include this thiophene ring, along with a sulfonamide group, which is a crucial class of drugs having the general formula R-SO2NH2 .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis
In a study, 11 selected derivatives of thiophene sulfonamide were computed for their geometric parameters, such as hyperpolarizability, chemical hardness (ƞ), electronic chemical potential (μ), electrophilicity index (ω), ionization potential (I), and electron affinity (A) . These properties can provide insights into the stability of the compound and its response to nonlinear optical (NLO) effects .Scientific Research Applications
a. Anticancer Properties: Thiophene derivatives, including PTSA, have shown promise as potential anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth and induce apoptosis. PTSA’s unique structure may interact with cellular targets involved in cancer pathways, making it an exciting area of study .
b. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory properties. PTSA, due to its specific substitution pattern, could potentially modulate inflammatory responses. Understanding its mechanism of action may lead to novel anti-inflammatory drugs .
c. Antimicrobial Effects: Thiophene derivatives often possess antimicrobial activity. PTSA might inhibit bacterial or fungal growth, making it relevant for developing new antibiotics or antifungal agents .
Material Science and Organic Electronics
Thiophenes play a crucial role in material science and organic electronics:
a. Organic Semiconductors: Thiophene-based compounds, including PTSA, are used in organic semiconductors. Their π-conjugated systems allow for efficient charge transport, making them valuable for organic solar cells and field-effect transistors (OFETs) .
b. Organic Light-Emitting Diodes (OLEDs): Thiophenes contribute to OLED technology. Their luminescent properties enable the creation of efficient and vibrant displays. PTSA’s structural modifications could enhance OLED performance .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry:
a. Corrosion Inhibitors: PTSA and related compounds can act as corrosion inhibitors. They protect metal surfaces from degradation in aggressive environments, such as acidic solutions or saltwater .
Biological Activity
Thiophenes often exhibit pharmacological effects:
a. Antihypertensive Properties: Certain thiophene-containing drugs, like PTSA, may have antihypertensive effects. Understanding their interactions with biological receptors is essential for drug development .
b. Voltage-Gated Sodium Channel Blockers: Articaine, a thiophene derivative, acts as a voltage-gated sodium channel blocker. It is used as a dental anesthetic in Europe .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. DOI: 10.1007/s11030-020-10128-9
Mechanism of Action
Mode of Action
The compound interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition . The compound exhibits noncompetitive inhibitory properties on both isoenzymes . It inhibits the enzymes by interacting out of the catalytic active site .
Pharmacokinetics
The compound’s potency at very small concentrations suggests a high degree of bioavailability .
Future Directions
Thiophene-based sulfonamides, like “N-(2-phenoxyethyl)thiophene-2-sulfonamide”, show promise in the field of medicinal chemistry due to their potential as biologically active compounds . Future research could focus on further exploring their biological effects and optimizing their synthesis methods .
properties
IUPAC Name |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-18(15,12-7-4-10-17-12)13-8-9-16-11-5-2-1-3-6-11/h1-7,10,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQHAXHMQNBKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
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